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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Sirpiglenastat's Performance with Other Cancer Therapeutics Supported by Experimental
Data.

Sirpiglenastat (DRP-104) is a novel anti-cancer agent that targets glutamine metabolism, a
key pathway for tumor growth and survival. As a prodrug of the broad-acting glutamine
antagonist 6-diazo-5-oxo-L-norleucine (DON), Sirpiglenastat is designed for preferential
activation within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] This
guide provides a comparative analysis of the gene expression changes induced by
Sirpiglenastat in tumors, alongside those of other cancer therapies, specifically the
glutaminase inhibitor Telaglenastat (CB-839) and the immune checkpoint inhibitor
Pembrolizumab (anti-PD-1).

Mechanism of Action: A Two-Pronged Attack on
Cancer

Sirpiglenastat exerts its anti-tumor effects through a dual mechanism of action. Firstly, by
inhibiting multiple enzymes involved in glutamine metabolism, it directly disrupts the anabolic
processes required for rapid cancer cell proliferation, leading to metabolic stress and
apoptosis. Secondly, this metabolic reprogramming of the tumor microenvironment enhances
anti-tumor immunity. It stimulates both the innate and adaptive immune systems by increasing
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the infiltration and activation of cytotoxic T cells and Natural Killer (NK) cells, while reducing
immunosuppressive cell populations and polarizing macrophages towards an anti-tumor M1
phenotype.

Gene Expression Profiling: Unveiling the Molecular
Impact

Gene expression analysis of tumors following Sirpiglenastat treatment reveals a significant
modulation of genes associated with both metabolic and immune pathways. This section
compares the available gene expression data for Sirpiglenastat with that of Telaglenastat and
Pembrolizumab.

Sirpiglenastat: Broad Immunological Modulation

In a preclinical study using the MC38 colon adenocarcinoma model, Sirpiglenastat treatment
led to extensive changes in the tumor microenvironment.[3] Gene expression profiling using the
NanoString PanCancer IO 360™ panel, which includes 770 genes related to immuno-oncology,
demonstrated a broad immunological modulation.[3]

Table 1: Key Gene Expression Changes in MC38 Tumors Following Sirpiglenastat Treatment
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Key Genes/Signatures

Biological Process Direction of Change
Affected
o Signatures for T cells, NK
Immune Cell Infiltration Upregulated
cells, NKT cells, Macrophages
i Genes associated with T cell
T Cell Function Upregulated o ) )
activation and proliferation
] Genes related to exhausted
T Cell Exhaustion Downregulated
CD8+ T cells
o Upregulation of M1
Macrophage Polarization M1 Phenotype Favored ]
macrophage-associated genes
i ) Genes involved in glutamine
Glutamine Metabolism Downregulated o
utilization pathways
) ) Genes associated with the cell
Cell Proliferation Downregulated
cycle
] Genes promoting programmed
Apoptosis Upregulated

cell death

Note: This table is a summary of qualitative findings from Yokoyama et al., Mol Cancer Ther
2022. Quantitative fold-change and p-value data were not publicly available in the primary
publication or its supplementary materials.

Alternative Therapies: A More Focused Approach

Telaglenastat (CB-839): As a selective inhibitor of glutaminase (GLS1), Telaglenastat also
targets glutamine metabolism. However, its action is more specific than the broad antagonism
of Sirpiglenastat. While comprehensive in-vivo gene expression data in the MC38 model is
limited, studies in colorectal cancer cell lines show that CB-839 treatment leads to alterations in
metabolic pathways, particularly the Krebs cycle and glutaminolysis.[4] The impact on the
immune microenvironment is less characterized at the gene expression level compared to
Sirpiglenastat.

Pembrolizumab (Anti-PD-1): This immune checkpoint inhibitor works by blocking the PD-1/PD-
L1 pathway, thereby unleashing the anti-tumor activity of T cells. In the MC38 tumor model,
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anti-PD-1 therapy leads to an upregulation of genes associated with T cell activation and
interferon-gamma (IFNy) signaling. However, resistance to anti-PD-1 therapy has been
associated with the activation of alternative signaling pathways such as TGF3 and Notch.

Table 2: Comparative Overview of Gene Expression Changes

Sirpiglenastat Telaglenastat .
. . Pembrolizumab
Feature (Broad Glutamine (Glutaminase .
) . (Anti-PD-1)
Antagonist) Inhibitor)
) Multiple glutamine- ) PD-1 receptor on T

Primary Target o Glutaminase (GLS1)

utilizing enzymes cells

Broad downregulation )

) Downregulation of
) of glutamine ) ) )

Metabolic Gene ) glutaminolysis and Indirect effects on

metabolism, ]
Changes ) ) Krebs cycle tumor cell metabolism

glycolysis, nucleotide ) )

) intermediates

synthesis

Broad upregulation of i ] ]

) o Less defined direct Upregulation of T cell
Immune Gene immune cell infiltration ] o

o impact on immune activation and IFNy-
Changes and activation )
] gene expression related genes
signatures
Glutamine

] PD-1/PD-L1 signaling,
Metabolism, Immune

Key Affected ] Glutaminolysis, TCA T-cell receptor
Checkpoint, T-cell and ] )
Pathways ) ] Cycle signaling, IFNy
B-cell signaling, ] )
) signaling
Macrophage function

Experimental Protocols
Gene Expression Analysis of MC38 Tumors Treated with
Sirpiglenastat

1. Animal Model and Treatment:

o C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
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e Once tumors reach a specified volume, mice are treated with either vehicle control or
Sirpiglenastat at a designated dose and schedule (e.g., daily for 5 days).

2. Tumor Collection and RNA Extraction:

« At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid
nitrogen or placed in a stabilizing solution (e.g., RNAlater).

o Total RNA is extracted from the tumor tissue using a suitable kit (e.g., RNeasy Mini Kit,
Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed
using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100
Bioanalyzer).

3. NanoString nCounter Gene Expression Analysis:

o Gene expression profiling is performed using the NanoString nCounter platform with the
PanCancer 10 360™ and Metabolic Pathways panels.

» A specific amount of total RNA (e.g., 100 ng) is hybridized with the reporter and capture
probes for the target genes.

e The hybridized samples are then processed on the nCounter Prep Station and the Digital
Analyzer for data acquisition.

4. Data Analysis:
e The raw count data is normalized using positive controls and housekeeping genes.

» Differential gene expression between the Sirpiglenastat-treated and vehicle control groups
is determined using the nSolver™ Analysis Software or other appropriate statistical methods.

o Pathway analysis and gene set enrichment analysis are performed to identify the biological
processes and pathways affected by Sirpiglenastat treatment.

Visualizing the Impact: Signaling Pathways and
Workflows
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Sirpiglenastat's Dual Mechanism of Action
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Caption: Sirpiglenastat is activated to DON in tumors, inhibiting glutamine metabolism and
enhancing anti-tumor immunity.

Experimental Workflow for Gene Expression Analysis
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Caption: Workflow for analyzing gene expression in tumors after Sirpiglenastat treatment
using NanoString technology.

In conclusion, Sirpiglenastat demonstrates a unique and broad mechanism of action by
targeting both tumor cell metabolism and modulating the immune microenvironment. This dual
activity is reflected in the extensive gene expression changes observed in tumors following
treatment. Compared to more targeted therapies like glutaminase inhibitors or immune
checkpoint blockers, Sirpiglenastat offers a multi-faceted approach that may overcome some
of the resistance mechanisms associated with other treatments. Further clinical investigation is
warranted to fully elucidate its therapeutic potential in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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